molecular formula C12H12BrNO2 B1413990 Ethyl 3-bromo-5-cyano-4-methylphenylacetate CAS No. 1807044-52-5

Ethyl 3-bromo-5-cyano-4-methylphenylacetate

Cat. No.: B1413990
CAS No.: 1807044-52-5
M. Wt: 282.13 g/mol
InChI Key: ALKVDMYCJVXZCK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-cyano-4-methylphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-cyano-4-methylphenylacetate typically involves the bromination of a precursor compound followed by esterification. One common method includes the reaction of 3-bromo-4-methylbenzonitrile with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-cyano-4-methylphenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 3-amino-5-cyano-4-methylphenylacetate.

    Ester Hydrolysis: Formation of 3-bromo-5-cyano-4-methylphenylacetic acid.

Scientific Research Applications

Ethyl 3-bromo-5-cyano-4-methylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-cyano-4-methylphenylacetate in chemical reactions typically involves the activation of the bromine atom or the cyano group. These functional groups can participate in various pathways, such as nucleophilic substitution or reduction, leading to the formation of new bonds and the generation of diverse products.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-4-methylphenylacetate: Lacks the cyano group, leading to different reactivity.

    Ethyl 3-cyano-4-methylphenylacetate: Lacks the bromine atom, affecting its substitution reactions.

    Methyl 3-bromo-5-cyano-4-methylphenylacetate: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both bromine and cyano groups, which provide a combination of reactivity that can be exploited in various synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

ethyl 2-(3-bromo-5-cyano-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-4-10(7-14)8(2)11(13)5-9/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKVDMYCJVXZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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